molecular formula C18H15N3O4S2 B2477621 (Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 861111-37-7

(Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No. B2477621
CAS RN: 861111-37-7
M. Wt: 401.46
InChI Key: ZWQMYCYRINQTLZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide” is a chemical compound with the linear formula C12H11NO3S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H11NO3S2 . More detailed structural information might be available in specialized chemical databases or publications.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.354 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available sources.

Scientific Research Applications

Neuroprotective Applications

YM-244769 is identified as a novel potent Na+/Ca2+ exchange (NCX) inhibitor, demonstrating a significant preference for inhibiting intracellular Na+-dependent Ca2+ uptake via NCX3. This property suggests its potential as a neuroprotective drug, offering protection against hypoxia/reoxygenation-induced neuronal cell damage, particularly in conditions expressing NCX3 isoforms, such as certain neurodegenerative diseases (Iwamoto & Kita, 2006).

Antimicrobial Activity

4-Thiazolidinones derivatives of nicotinic acid have demonstrated significant in vitro antimicrobial screening against a variety of bacterial and fungal species. These compounds show promise for developing new antimicrobial agents, highlighting the versatility of thiazolidinone derivatives in combating microbial infections (Patel & Shaikh, 2010).

Antiproliferative and Apoptosis-Inducing Agents

A series of 2-(3-aminophenyl)-benzothiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives have shown significant antiproliferative activity, suggesting their potential as novel cancer therapeutic agents by inducing apoptosis and cell cycle arrest (Zhang et al., 2018).

Antioxidant and Anti-inflammatory Activities

Nicotinamides and 1,3,4-thiadiazoles have been recognized for their wide variety of biological activities, including antioxidant and anti-inflammatory properties. These compounds are critical in modulating oxidative stress and inflammatory pathways, offering potential therapeutic applications in diseases where oxidative stress and inflammation play a significant role (Burnett et al., 2015).

Antifungal Activity

Nicotinamide derivatives designed as potential succinate dehydrogenase inhibitors (SDHI) have been evaluated against phytopathogenic fungi. These compounds, particularly those with specific structural modifications, displayed potent antifungal activities, highlighting their potential in agricultural applications to combat fungal diseases (Ye et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and the product is sold as-is without any representation or warranty .

properties

IUPAC Name

N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-7-3-5-11(15(13)25-2)9-14-17(23)21(18(26)27-14)20-16(22)12-6-4-8-19-10-12/h3-10H,1-2H3,(H,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQMYCYRINQTLZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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